molecular formula C21H12Cl2FN3O2S B4538196 N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide

N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide

Cat. No. B4538196
M. Wt: 460.3 g/mol
InChI Key: HQAXVOLVNKPDEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole and benzoxazole compounds typically involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 2-phenylbenzothiazoles has been achieved via the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions, demonstrating a methodology that might be applicable to similar compounds (Catriona G Mortimer et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule often reveals a planar configuration of the benzoxazole or benzothiazole core, crucial for their biological activity and interaction with other molecules. For example, X-ray diffraction studies of heterocyclic organic compounds like N-(1,3-benzothiazol-2-yl)benzamide and its derivatives have elucidated monoclinic crystal systems with specific space group configurations, offering insights into the molecular arrangement and potential reactivity (C. Raveendiran et al., 2021).

Chemical Reactions and Properties

The chemical behavior of benzoxazole and benzothiazole derivatives under various conditions can reveal much about their reactivity and functional applications. The formation of these compounds through reactions such as benzoylation of aminobenzothiazole, as well as their ability to undergo further chemical modifications, highlights their versatile chemical properties (P. Prabukanthan et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are often determined through techniques like TGA and DTA analysis. These properties are crucial for understanding the stability and application potential of these molecules in various environments (P. Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups, potential for substitution reactions, and the formation of complexes with metals or other organic compounds, underscore the utility of these molecules in synthesis and potential applications in drug design and materials science. For instance, the synthesis and evaluation of benzothiazole derivatives for antimicrobial activity demonstrate the chemical versatility and potential therapeutic value of these compounds (G. Bannimath et al., 2010).

properties

IUPAC Name

N-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FN3O2S/c22-12-3-7-16(23)15(9-12)20-26-17-10-14(6-8-18(17)29-20)25-21(30)27-19(28)11-1-4-13(24)5-2-11/h1-10H,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAXVOLVNKPDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide
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N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide
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N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide
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N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide

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